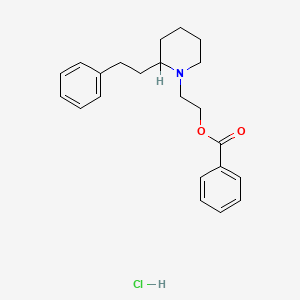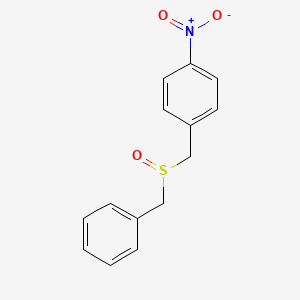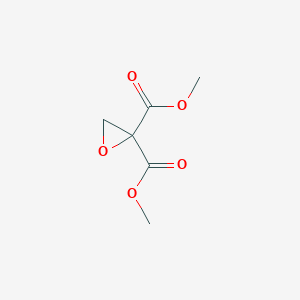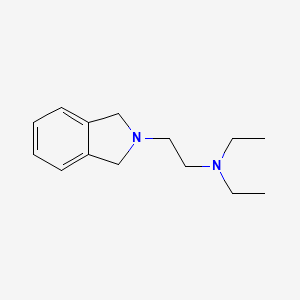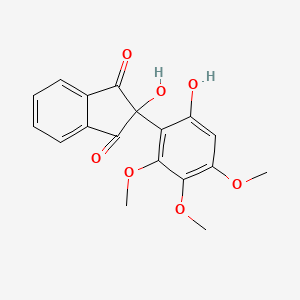
1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)-: is an organic compound with a complex structure that includes a 1,3-indandione core and a phenyl group substituted with hydroxy and methoxy groups. This compound is a derivative of 1,3-indandione, which is known for its versatile applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Indandione can be synthesized through the decarboxylation of the sodium salt of 2-ethoxycarbonyl-1,3-indandione, which is obtained by the Claisen condensation of ethyl acetate and dimethyl phthalate .
Industrial Production Methods: The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions .
化学反応の分析
Types of Reactions: 1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: Electrophilic aromatic substitution can introduce additional functional groups to the phenyl ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or methylene derivatives .
科学的研究の応用
Chemistry: 1,3-Indandione derivatives are used as building blocks in organic synthesis due to their reactive diketone structure. They are also used in the development of dyes and pigments .
Biology and Medicine: In medicinal chemistry, 1,3-Indandione derivatives have been studied for their anticoagulant properties, similar to those of warfarin. They are also investigated for their potential use in treating various diseases .
Industry: In the industrial sector, these compounds are used in the production of polymers and as photoinitiators in photopolymerization processes .
作用機序
The mechanism of action of 1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)- involves its interaction with various molecular targets. The compound’s diketone structure allows it to act as an electron acceptor, facilitating various redox reactions. In biological systems, it may inhibit enzymes involved in the coagulation pathway, similar to other 1,3-indandione derivatives .
類似化合物との比較
1,3-Indandione: The parent compound, known for its use as an anticoagulant.
Indanone: A closely related compound with applications in medicinal chemistry.
Quinones: Oxidized derivatives of 1,3-indandione with various biological activities
Uniqueness: 1,3-Indandione, 2-hydroxy-2-(2-hydroxy-4,5,6-trimethoxyphenyl)- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
75840-19-6 |
|---|---|
分子式 |
C18H16O7 |
分子量 |
344.3 g/mol |
IUPAC名 |
2-hydroxy-2-(6-hydroxy-2,3,4-trimethoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C18H16O7/c1-23-12-8-11(19)13(15(25-3)14(12)24-2)18(22)16(20)9-6-4-5-7-10(9)17(18)21/h4-8,19,22H,1-3H3 |
InChIキー |
HHRFFIDURJBUAQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1)O)C2(C(=O)C3=CC=CC=C3C2=O)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


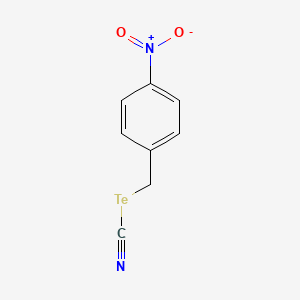
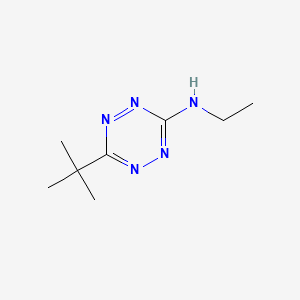
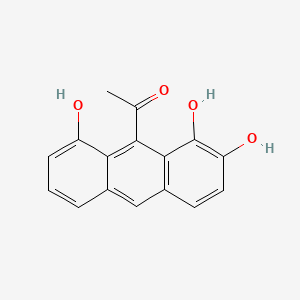
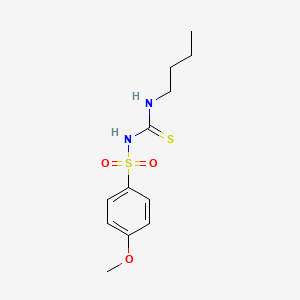
![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)
![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)


